molecular formula C₂₅H₂₅NO₉S B1140264 (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane CAS No. 98854-88-7

(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane

Cat. No.: B1140264
CAS No.: 98854-88-7
M. Wt: 515.53
InChI Key:
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Description

(2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane, also known as this compound, is a useful research compound. Its molecular formula is C₂₅H₂₅NO₉S and its molecular weight is 515.53. The purity is usually 95%.
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Scientific Research Applications

  • Optical Resolution and Characterization : The compound (2RS,3RS)-3-(2-Ethoxyphenoxy)-2-methanesulfonyloxy-1-(4-nitrobenzoyloxy)-3-phenylpropane and its derivatives have been explored in the synthesis of optically active compounds. For instance, the optical resolution of related compounds was used to obtain optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, a process that involved preferential crystallization and rigorous characterization techniques (Shiraiwa et al., 2003).

  • Molecular Cyclization and Reorganization : Research has demonstrated the utility of related sulfone compounds in molecular cyclization processes. Notably, rhodium-catalyzed intramolecular cyclization of 1-sulfonyl-1,2,3-triazole and sulfinate resulted in the formation of sulfonylated unsaturated piperidines, indicating the potential of these compounds in complex chemical syntheses (Furukawa et al., 2019).

  • Structural Analysis and Intermolecular Interactions : Studies have been conducted on nimesulide derivatives structurally similar to this compound. These studies involved X-ray powder diffraction to determine crystal structures and analyze the nature of intermolecular interactions, providing insights into the structural dynamics of such compounds (Dey et al., 2015).

  • Spectroscopic Characterization of Related Substances : The detection and characterization of trace-level related substances in drug compounds have been achieved using advanced techniques like NMR, FT-IR, and HRMS. This research paves the way for understanding the chemical nature and potential impurities associated with compounds like this compound (Jayachandra et al., 2018).

  • Application in Organic Syntheses and Catalysis : The molecular structure and reactivity of compounds akin to this compound have been leveraged in organic syntheses and catalytic processes. These include the synthesis of enantioenriched reagents, preparation of poly(ethylene glycol) derivatives, and applications in cyclohexene oxidation (Johns et al., 2003; Sedlák et al., 2008; Saka et al., 2013).

  • Molecular Electrostatic Potential and Surface Analysis : Advanced analysis techniques have been applied to compounds similar to this compound. This includes ab initio structure determination from powder X-ray diffraction and quantitative analysis of molecular surface electrostatic potential, shedding light on the molecular behavior and interactions at the atomic level (Dey et al., 2016).

Properties

IUPAC Name

[3-(2-ethoxyphenoxy)-2-methylsulfonyloxy-3-phenylpropyl] 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO9S/c1-3-32-21-11-7-8-12-22(21)34-24(18-9-5-4-6-10-18)23(35-36(2,30)31)17-33-25(27)19-13-15-20(16-14-19)26(28)29/h4-16,23-24H,3,17H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKHNDUASQGQRFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(COC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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